molecular formula C15H13NO2S3 B2550776 N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)thiophene-2-carboxamide CAS No. 2034584-46-6

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2550776
CAS No.: 2034584-46-6
M. Wt: 335.45
InChI Key: XWNJQQUIIZYZSU-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a sophisticated synthetic compound featuring a multi-thiophene core, designed for advanced research applications. Thiophene is a privileged scaffold in medicinal chemistry, ranked 4th among sulfur-containing moieties in US FDA-approved small drug molecules over the last decade . This status is due to its versatile pharmacophoric properties, which allow it to serve as a bio-isosteric replacement for phenyl rings, often improving the metabolic stability and binding affinity of lead compounds . The sulfur atom in the thiophene ring enhances drug-receptor interactions through additional hydrogen bonding, while the electron-rich system enables coordination with metallic substrates . This compound is of significant interest in pharmaceutical research for developing novel therapeutic agents. Thiophene derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties . Several marketed drugs, such as the anticancer agent Raltitrexed and the antipsychotic Olanzapine, incorporate a thiophene nucleus, underscoring its clinical relevance . Furthermore, recent studies highlight the application of thiophene-based thin films in biomedical contexts, such as reducing cancer cell adhesion on coated surfaces and enabling controlled drug release, pointing to potential uses in medical devices and targeted drug delivery systems . Beyond pharmacology, thiophene-based compounds are extensively investigated in materials science for their outstanding corrosion inhibition properties, often achieving efficiencies above 95% by forming robust, hydrophobic protective layers on metal surfaces . This product is supplied for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S3/c17-14(11-4-1-7-19-11)16-10-15(18,12-5-2-8-20-12)13-6-3-9-21-13/h1-9,18H,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNJQQUIIZYZSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of 2-thiophenecarboxylic acid with 2-hydroxy-2,2-di(thiophen-2-yl)ethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

N-(2-Nitrophenyl)thiophene-2-carboxamide ()
  • Structure : A nitro group on the phenyl ring and a thiophene-carboxamide backbone.
  • Synthesis : Reacting 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile under reflux .
  • Key Findings: Dihedral angles between benzene and thiophene rings (8.5–13.5°) influence molecular packing.
  • Comparison : Unlike the target compound, this derivative lacks hydroxyl groups and has a nitro substituent, which may reduce solubility but enhance electrophilic reactivity.
Methyl 2-(thiophene-2-carboxamido)benzoate ()
  • Structure : Combines a methyl benzoate group with a thiophene-carboxamide.
  • Synthesis: Reaction of methyl anthranilate with 2-thiophenoyl chloride in benzene .
  • Key Findings: Planar geometry due to sp² hybridization; double-bond character in carbonyl groups (C=O: 1.21–1.23 Å). Trans configuration between thiophenoyl and anthranilate groups stabilizes the structure .
Nitrothiophene Carboxamides ()
  • Examples :
    • N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide : Purity 42%, molecular formula C₁₆H₁₀F₃N₃O₄S₂.
    • N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide : Purity 99.05%, molecular formula C₁₄H₇F₂N₃O₃S₂ .
  • Key Findings : Antibacterial activity linked to nitro groups and fluorine substituents, which enhance membrane penetration .
  • Comparison : The nitro group in these compounds introduces strong electron-withdrawing effects, unlike the hydroxy group in the target compound, which may instead participate in hydrogen bonding.
5-Hydroxybenzo[b]thiophene-2-carboxamides ()
  • Examples :
    • 5-Hydroxy-N-(pyridin-3-ylmethyl)benzo[b]thiophene-2-carboxamide (26)
    • 5-Hydroxy-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide (27)

Biological Activity

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a synthetic compound characterized by its unique structure, which includes two thiophene rings and a carboxamide functional group. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities.

Chemical Structure

The chemical formula for this compound is C11H11NO2S2C_{11}H_{11}NO_2S_2. Its structure can be represented as follows:

Chemical Structure C11H11NO2S2\text{Chemical Structure }\text{C}_{11}\text{H}_{11}\text{N}\text{O}_2\text{S}_2

The biological activity of this compound is primarily attributed to the presence of the thiophene rings, which are known for their electron-rich properties. These properties facilitate interactions with various biological targets, including enzymes and receptors. The hydroxy group enhances solubility and may influence the compound's pharmacokinetics.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with thiophene moieties possess minimum inhibitory concentration (MIC) values in the low microgram range against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Compound MIC (µg/mL) Target Organism
N-(2-hydroxy-...)0.22 - 0.25Staphylococcus aureus
Similar Thiophene Derivative0.50E. coli

2. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrate cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon cancer). The IC50 values for these activities suggest promising therapeutic applications.

Cell Line IC50 (µM)
HeLa5.76
Caco-28.34

3. Mechanistic Studies

The mechanism of action for the anticancer activity involves the induction of apoptosis and cell cycle arrest in cancer cells. The compound has been shown to inhibit key signaling pathways associated with cell proliferation and survival.

Case Studies

A notable study investigated the structure-activity relationship (SAR) of thiophene-containing compounds, revealing that modifications in the thiophene substituents significantly affect biological activity . For example, compounds with additional electron-withdrawing groups exhibited enhanced potency against cancer cell lines.

Q & A

Basic: What synthetic routes are commonly employed for preparing N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)thiophene-2-carboxamide?

Answer:
The compound is typically synthesized via condensation reactions between thiophene-2-carbonyl chloride and a hydroxy-substituted amine precursor. A representative method involves refluxing equimolar quantities of the acyl chloride and amine in a polar aprotic solvent (e.g., acetonitrile) for 1–3 hours. Crystallization is achieved through slow solvent evaporation, yielding high-purity crystals . Key steps include:

  • Purification of reactants (e.g., distillation or recrystallization).
  • Monitoring reaction progress via TLC or NMR.
  • Structural confirmation using X-ray crystallography or spectroscopic methods.

Basic: How is the crystal structure of this compound refined, and what software is recommended?

Answer:
X-ray diffraction data is refined using programs like SHELXL (part of the SHELX system), which employs least-squares minimization to optimize atomic positions, thermal parameters, and occupancy factors. For example:

  • Hydrogen atoms are often placed geometrically (C–H = 0.95 Å) and refined isotropically.
  • Disordered moieties (e.g., nitro groups) are modeled with split positions.
  • Validation tools like PLATON or CCDC Mercury ensure structural integrity .

Advanced: How can discrepancies in crystallographic dihedral angles between similar thiophene-carboxamide derivatives be resolved?

Answer:
Discrepancies arise from variations in intermolecular interactions (e.g., C–H⋯O/S hydrogen bonds) or steric effects. To resolve them:

  • Compare packing motifs using tools like CrystalExplorer to identify weak interactions influencing ring planarity.
  • Perform conformational analysis via DFT calculations (e.g., B3LYP/6-31G*) to assess energy barriers for rotation.
  • Cross-reference with homologous structures (e.g., N-(2-nitrophenyl)furan-2-carboxamide) to isolate substituent effects .

Advanced: What computational strategies predict the electronic properties of thiophene-carboxamide derivatives?

Answer:
Density-functional theory (DFT) frameworks, such as the Colle-Salvetti correlation-energy functional , are used to calculate:

  • HOMO-LUMO gaps to assess reactivity.
  • Electrostatic potential maps for nucleophilic/electrophilic site identification.
  • Charge distribution via Natural Bond Orbital (NBO) analysis.
    Validation against experimental UV-Vis or cyclic voltammetry data ensures accuracy .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR : 1^1H and 13^13C NMR confirm molecular connectivity (e.g., amide NH at δ 8–10 ppm, thiophene protons at δ 6.5–7.5 ppm).
  • IR : Stretching frequencies for C=O (~1650 cm1^{-1}) and N–H (~3300 cm1^{-1}) validate amide formation.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .

Advanced: How can researchers design coordination complexes using this carboxamide ligand, and what biological activities are plausible?

Answer:

  • Synthesis : React the ligand with metal salts (e.g., Co(II), Cu(II)) in ethanol/water under reflux. Monitor complexation via UV-Vis (d-d transitions) or conductivity measurements.
  • Activity Screening : Test antimicrobial efficacy using disk diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus). Compare with free ligand to assess metal-enhanced activity.
  • Structural Analysis : Single-crystal XRD reveals coordination geometry (e.g., octahedral vs. square planar) .

Advanced: What analytical methods resolve data contradictions in impurity profiling during synthesis?

Answer:

  • HPLC-MS : Identifies byproducts (e.g., unreacted starting materials or hydrolyzed intermediates).
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals in complex mixtures.
  • X-ray Powder Diffraction (XRPD) : Detects polymorphic impurities in crystalline batches .

Basic: What safety protocols are recommended for handling thiophene-based precursors?

Answer:

  • Use fume hoods and PPE (gloves, goggles) due to irritant properties of thiophene derivatives.
  • Avoid exposure to moisture with acyl chlorides (e.g., thiophene-2-carbonyl chloride) to prevent HCl release.
  • Store under inert atmosphere (N2_2 or Ar) to inhibit oxidation .

Advanced: How can supramolecular interactions (e.g., π-stacking, hydrogen bonding) be engineered to modulate this compound’s solid-state properties?

Answer:

  • Co-crystallization : Introduce complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids).
  • Halogen Substitution : Replace nitro groups with Cl/Br to enhance π-stacking via polarizable electron clouds.
  • Thermal Analysis (DSC/TGA) : Correlate interaction strength with melting/decomposition profiles .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Answer:

  • Solvent Optimization : Replace acetonitrile with DMF to improve solubility of polar intermediates.
  • Catalysis : Use DMAP or pyridine to accelerate acyl chloride-amine coupling.
  • Flow Chemistry : Continuous reactors minimize side reactions and improve heat/mass transfer .

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